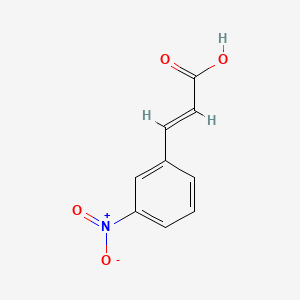3-Nitrocinnamic acid
CAS No.: 1772-76-5
Cat. No.: VC7814653
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1772-76-5 |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | (E)-3-(3-nitrophenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H7NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)/b5-4+ |
| Standard InChI Key | WWXMVRYHLZMQIG-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)O |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)O |
| Melting Point | 179.0 °C |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Architecture
3-Nitrocinnamic acid belongs to the class of nitroaromatic carboxylic acids, featuring a phenyl ring substituted with a nitro group at the meta position and a propenoic acid side chain. The trans-isomer (E-configuration) predominates in stable crystalline forms due to reduced steric hindrance compared to the cis-form . X-ray crystallography reveals a planar configuration stabilized by intramolecular hydrogen bonding between the nitro oxygen and acidic hydrogen of the carboxylic group .
Physicochemical Profile
The compound's distinct properties derive from its electron-withdrawing nitro group and conjugated π-system:
| Property | Value | Measurement Conditions |
|---|---|---|
| Melting Point | 200–202°C | Lit. standard |
| Density | 1.4058 g/cm³ | Estimated |
| Refractive Index | 1.5200 | Estimated |
| pKa | 4.12 | 25°C aqueous solution |
| Solubility | <0.1 g/L (water) | 20°C |
The nitro group's strong electron-withdrawing effect enhances acidity compared to unsubstituted cinnamic acid (pKa 4.43), making 3-NCA more reactive in nucleophilic substitution reactions . Its limited aqueous solubility contrasts with high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Synthesis and Purification Methodologies
Classical Synthesis Routes
The Knoevenagel condensation remains the primary synthetic approach, as detailed in Royal Society of Chemistry protocols :
-
Reagent Composition:
-
Malonic acid (0.02 mol)
-
3-nitrobenzaldehyde (0.015 mol)
-
Pyridine (5 mL solvent)
-
Piperidine (0.15 mL catalyst)
-
-
Reaction Mechanism:
The base-catalyzed condensation proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated carboxylic acid. -
Optimized Conditions:
Advanced Purification Techniques
High-purity 3-NCA (>99%) is achieved through:
-
Fractional Crystallization: Sequential recrystallization from ethanol/water mixtures (4:1 v/v) removes nitrobenzaldehyde byproducts .
-
Chromatographic Methods: Reverse-phase HPLC using C18 columns with acetonitrile/0.1% TFA mobile phase (65:35 v/v) resolves cis-trans isomerism .
Chiral Symmetry Breaking and Supramolecular Assembly
Spontaneous Symmetry Breaking
The 2018 Journal of Physical Chemistry C study demonstrated 3-NCA's unique ability to undergo spontaneous chiral symmetry breaking during self-assembly :
-
Helical Nanostructures: Atomic force microscopy reveals right-handed helices (65%) dominate over left-handed (35%) in ethanol solutions .
-
Amplification Mechanism: Microscopic chiral bias amplifies during solvent evaporation, producing macroscopic chiral domains detectable via:
Intermolecular Interactions
Comparative analysis with ortho- and para-nitro isomers highlights 3-NCA's unique assembly drivers:
| Interaction Type | Energy Contribution (kJ/mol) | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | -28.7 ± 2.1 | Helix stabilization |
| Dipole-Dipole | -15.4 ± 1.8 | Longitudinal growth |
| π-Stacking | -9.2 ± 0.7 | Lateral association |
This interplay enables 3-NCA's exceptional supramolecular chirality absent in structural analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The RSC-provided -NMR data (400 MHz, DMSO-d6) reveals characteristic shifts :
-
δ 8.49 (s, 1H, Ar-H)
-
δ 7.87–7.83 (d, J = 16 Hz, 1H, α-H)
-
δ 7.72–7.68 (m, 3H, Ar-H)
-
δ 6.53–6.49 (d, J = 16 Hz, 1H, β-H)
-NMR (100 MHz) confirms conjugation effects:
-
Carboxylic Carbon: δ 167.3 ppm (deshielded by nitro group)
UV-Vis and Fluorescence
Substitution position drastically affects photophysics:
| Parameter | 3-NCA | 2-Nitro Isomer | 4-Nitro Isomer |
|---|---|---|---|
| λ<sub>max</sub> (nm) | 318 | 305 | 328 |
| ε (L·mol⁻¹·cm⁻¹) | 12,400 | 9,800 | 14,200 |
| Fluorescence λ (nm) | 405 | 390 | 415 |
| Quantum Yield | 0.18 | 0.12 | 0.24 |
Meta-substitution optimizes conjugation length, balancing absorbance and emissive properties .
Industrial Applications and Environmental Considerations
Pharmaceutical Intermediates
3-NCA serves as a key precursor in NSAID synthesis:
-
Diclofenac Analogues: Nitro group facilitates ring halogenation via electrophilic substitution .
-
Anticancer Agents: Michael addition acceptors in HDAC inhibitor synthesis .
Advanced Materials
Recent industrial applications leverage chiral assemblies:
-
Chiral Sensors: Helical 3-NCA films detect limonene enantiomers (LOD: 2.3 ppm) .
-
Liquid Crystal Templates: 15% w/w 3-NCA increases nematic phase stability by 40°C .
Green Chemistry Metrics
MenJie Chemical's 2025 assessment highlights environmental benefits :
| Process Parameter | Conventional Route | 3-NCA Catalyzed | Improvement |
|---|---|---|---|
| Energy Consumption | 58 kWh/kg | 42 kWh/kg | 27.6% |
| E-Factor | 8.7 | 5.2 | 40.2% |
| Reaction Time | 14 h | 9 h | 35.7% |
The nitro group's electron deficiency enables catalytic cycles that reduce stoichiometric reagent use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume